2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety linked to a pyrimidinone core via a sulfanyl bridge, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzotriazole derivative, which is then reacted with a suitable pyrimidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzotriazole or pyrimidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzotriazole or pyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrimidinone rings.
Scientific Research Applications
2-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzyme active sites, while the pyrimidinone core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV absorber in industrial applications.
Praziquantel: A compound with a different core structure but similar in its use in medicinal chemistry.
Uniqueness
What sets 2-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-4(3H)-PYRIMIDINONE apart is its dual functionality, combining the properties of benzotriazole and pyrimidinone. This unique combination allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H11N5OS |
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Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5OS/c1-8-6-11(18)14-12(13-8)19-7-17-10-5-3-2-4-9(10)15-16-17/h2-6H,7H2,1H3,(H,13,14,18) |
InChI Key |
LPVRPWDUOGMSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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